ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
“Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate” is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, and molecular formula .Scientific Research Applications
For example, Schiff bases, which are similar to the compound you mentioned, have been studied for their antimicrobial activity . They have been found to exhibit dependence on the position of substituent with the absorption maxima undergoing a red shift as solvent polarity increased . The in vitro antibacterial activity of the compounds against some clinically important bacteria was determined using the agar dilution method .
Another example is siderophores, which are a class of small molecules known for their high iron binding capacity . They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
properties
IUPAC Name |
ethyl 4-(1-oxo-1-thiophen-2-ylpropan-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-14(18)16-8-6-15(7-9-16)11(2)13(17)12-5-4-10-20-12/h4-5,10-11H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSWKOJDJUODCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161538 | |
Record name | Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate | |
CAS RN |
1017782-53-4 | |
Record name | Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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